Ethane, 1,1'-thiobis(2-isothiocyanato-
Description
Ethane, 1,1'-thiobis(2-isothiocyanato-) is a sulfur-containing organic compound characterized by a central ethane backbone linked via a thiobis (–S–) bridge. Each ethane subunit bears an isothiocyanate (–N=C=S) group at the second carbon position.
Properties
CAS No. |
39219-64-2 |
|---|---|
Molecular Formula |
C6H8N2S3 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
1-isothiocyanato-2-(2-isothiocyanatoethylsulfanyl)ethane |
InChI |
InChI=1S/C6H8N2S3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
InChI Key |
XBVBOTITFSOHTL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCN=C=S)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane, 1,1’-thiobis(2-isothiocyanato-) can be synthesized through several methods. One common approach involves the reaction of ethane-1,2-dithiol with thiophosgene, followed by the addition of amines to form the isothiocyanate groups. This reaction typically requires mild conditions and the use of solvents such as dimethylbenzene under nitrogen protection .
Industrial Production Methods
Industrial production of ethane, 1,1’-thiobis(2-isothiocyanato-) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process, given the toxicity of some of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-thiobis(2-isothiocyanato-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like primary amines and alcohols are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Thioureas and other substituted products.
Scientific Research Applications
Ethane, 1,1’-thiobis(2-isothiocyanato-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethane, 1,1’-thiobis(2-isothiocyanato-) involves its reactivity with nucleophiles, particularly sulfur-centered nucleophiles such as cysteine residues in proteins. This reactivity allows it to modify the function of enzymes and proteins, leading to various biological effects. The compound can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Substitutions
The compound’s key differentiation lies in its functional groups. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity :
- The isothiocyanate groups in the target compound enable reactions with amines or thiols, forming thioureas or dithiocarbamates. In contrast, chloro analogs (e.g., 1,1'-thiobis[2-chloroethane]) undergo nucleophilic substitution but require harsher conditions .
- The diethoxy analog (Ethane, 1,1-diethoxy-2-isothiocyanato-) exhibits reduced electrophilicity due to electron-donating ethoxy groups, limiting its utility in crosslinking reactions .
Stability :
Key Findings:
- The target compound’s isothiocyanate groups make it valuable in biomedical research (e.g., protein labeling), whereas chloro analogs are restricted due to regulatory and safety concerns .
- The diethoxy variant’s improved solubility in organic solvents highlights its niche use in specialized syntheses .
Toxicity and Regulatory Status
- Ethane, 1,1'-thiobis(2-isothiocyanato-): Limited toxicity data, but isothiocyanates generally exhibit moderate toxicity (e.g., irritancy to mucous membranes).
- 1,1'-Thiobis[2-chloroethane] : Highly toxic; classified as a vesicant and regulated under chemical weapons conventions .
- Diethoxy analog : Lower acute toxicity due to reduced electrophilicity but requires handling precautions typical of isothiocyanates .
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